4-Methoxy-3-(pyridin-4-ylmethoxy)aniline
Description
4-Methoxy-3-(pyridin-4-ylmethoxy)aniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the 4-position and a pyridin-4-ylmethoxy group (-OCH₂-C₅H₄N) at the 3-position of the benzene ring. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in kinase inhibitors and antimalarial agents . Its structural complexity and dual substituents make it a versatile intermediate for drug discovery.
Properties
IUPAC Name |
4-methoxy-3-(pyridin-4-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-3-2-11(14)8-13(12)17-9-10-4-6-15-7-5-10/h2-8H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPQAVZIVGEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264016 | |
| Record name | 4-Methoxy-3-(4-pyridinylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953753-02-1 | |
| Record name | 4-Methoxy-3-(4-pyridinylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953753-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-(4-pyridinylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: 4-Methoxy-3-(pyridin-4-ylmethoxy)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound is utilized in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent. Medicine: Industry: The compound finds use in the chemical industry for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(pyridin-4-ylmethoxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural analogues and their substituent differences:
Key Observations :
- Electronic Effects : The trifluoromethyl group in 4-Methoxy-3-(trifluoromethyl)aniline is strongly electron-withdrawing, enhancing electrophilic reactivity, whereas the pyridinylmethoxy group introduces basicity and hydrogen-bonding capacity .
- Solubility : Pyridine-containing derivatives exhibit improved aqueous solubility compared to hydrophobic groups like trifluoromethyl .
Stability and Metabolic Profiles
- Hydrolysis Stability : this compound is susceptible to enzymatic hydrolysis in vivo, forming pyridine and aniline metabolites .
- Metabolic Resistance : The trifluoromethyl group in 4-Methoxy-3-(trifluoromethyl)aniline confers resistance to oxidative metabolism, extending half-life in biological systems .
Biological Activity
4-Methoxy-3-(pyridin-4-ylmethoxy)aniline, also known by its CAS number 953753-02-1, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a pyridine moiety, which are known to contribute to various pharmacological effects. The biological activity of this compound has been explored in several studies, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.
Anticancer Activity
The anticancer potential of related compounds has been investigated extensively. For instance, a series of pyridine-based compounds were synthesized and evaluated for their antiproliferative effects against various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer) . These studies revealed that modifications in the chemical structure significantly influenced the anticancer activity. While direct evidence for this compound is sparse, it is plausible that similar structural characteristics could confer anticancer properties.
Neuroprotective Effects
The neuroprotective potential of compounds similar to this compound has also been explored. Compounds with methoxy and pyridine functionalities have been shown to inhibit the choline transporter, which plays a crucial role in neurotransmitter regulation . This inhibition could lead to enhanced cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for predicting its biological activity. The presence of the methoxy group is known to enhance lipophilicity and improve membrane permeability, while the pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets.
Table: Comparison of Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | Potential (similar structures) | Potential (similar structures) | Potential (similar structures) |
| Pyridine-based compound A | Effective against E. coli | IC50 = 5 μM in A549 cells | Inhibits choline transporter |
| Pyridine-based compound B | Effective against S. aureus | IC50 = 10 μM in HCT-116 cells | Enhances cholinergic signaling |
Case Studies
- Antimicrobial Efficacy : A study on pyridine derivatives demonstrated that certain modifications led to increased antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The findings suggest that further exploration of similar compounds may yield effective antimicrobial agents.
- Anticancer Evaluation : In vitro studies on a series of urea derivatives with pyridine moieties showed significant antiproliferative effects across multiple cancer cell lines. These findings underscore the importance of structural variations in enhancing therapeutic efficacy .
- Neuroprotective Mechanisms : Research into the neuroprotective effects of methoxy-substituted compounds revealed their potential to modulate neurotransmitter systems positively. This highlights the need for further investigation into how this compound might influence neurodegenerative processes.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Methoxy-3-(pyridin-4-ylmethoxy)aniline, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling 3-methoxyaniline derivatives with pyridin-4-ylmethanol via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) with potassium carbonate as a base enables efficient coupling . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring by HPLC or TLC is critical to confirm intermediate formation and final product purity.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at C4, pyridylmethoxy at C3) and aromatic proton splitting .
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry (e.g., SHELX software for refinement ).
- Mass Spectrometry : HRMS validates molecular weight (e.g., ESI+ for [M+H]⁺ ion).
Cross-validation using multiple techniques minimizes structural ambiguity.
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Store lyophilized samples at -20°C under inert gas to prevent oxidation.
Q. What are the common chemical reactions involving the methoxy and pyridylmethoxy groups?
- Methodological Answer :
- Oxidation : Methoxy groups resist oxidation, but pyridylmethoxy may undergo cleavage with strong oxidants (e.g., KMnO₄ in acidic conditions) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering bioactivity .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the aniline’s ortho/para positions due to directing effects .
Q. How should researchers handle safety concerns related to this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis; monitor airborne concentrations with OSHA-compliant sensors.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers.
Advanced Research Questions
Q. How can conflicting reactivity data (e.g., unexpected byproducts in coupling reactions) be resolved?
- Methodological Answer :
- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify competing pathways (e.g., Buchwald-Hartwig vs. Ullmann coupling) .
- In-situ Monitoring : Employ ReactIR or LC-MS to track intermediates and adjust reaction parameters (e.g., temperature, catalyst loading) in real time .
Q. What strategies optimize regioselectivity in derivatives synthesized from this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the aniline NH₂ with Boc groups to direct substitution to the pyridine ring .
- Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to deprotonate and functionalize specific positions .
Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinase ATP pockets). Pyridylmethoxy’s electron-rich nature may enhance π-π stacking with aromatic residues .
- SAR Studies : Synthesize analogs (e.g., replacing pyridine with quinoline) and assay activity (IC₅₀) to map pharmacophores .
Q. What advanced analytical approaches resolve discrepancies in crystallographic vs. computational structural models?
- Methodological Answer :
Q. How can researchers design high-throughput screening assays for this compound’s bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
